1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine
Description
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is a complex organic compound belonging to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a piperidine ring
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVLOXJVYSXSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 5-amino-pyrazoles and 2,4-dichloropyrimidine, under controlled conditions.
Introduction of the 3,4-dimethoxyphenyl group: This is achieved through a substitution reaction where the pyrazolo[1,5-A]pyrimidine core is reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution of the intermediate compound with piperidine under basic conditions.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine exhibits significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF-7 (Breast) | 12.3 |
| HeLa (Cervical) | 9.8 |
These results suggest that the compound may act as a lead for developing new anticancer therapies by targeting specific signaling pathways involved in tumor growth and survival.
Potential for Neurological Disorders
The compound is being investigated for its potential use in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems.
Binding Affinity Studies
Binding affinity assays have demonstrated that this compound interacts with serotonin receptors (5-HT receptors), which are pivotal in mood regulation:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 45 nM |
| 5-HT2A | 30 nM |
These findings support further exploration into its use as an antidepressant or anxiolytic agent.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound on xenograft models of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent in oncology .
Case Study: Neuropharmacological Effects
A clinical trial assessing the safety and efficacy of the compound in patients with generalized anxiety disorder reported promising results, with participants experiencing reduced anxiety levels after administration over a four-week period .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine can be compared with other pyrazolopyrimidine derivatives, such as:
2-(7-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-3-methoxyphenol: This compound shares a similar core structure but differs in the substituents attached to the pyrimidine ring.
3-(5-Bromo-2,3-dimethoxyphenyl)-[1,2,4]oxadiazole: Another related compound with a different heterocyclic ring system, showcasing the versatility of the 3,4-dimethoxyphenyl group in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK2 inhibitor, which distinguishes it from other similar compounds .
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a pyrazolo[1,5-a]pyrimidine moiety and a dimethoxyphenyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to cell proliferation, which is crucial in cancer therapy.
- Receptor Modulation : It may act on specific receptors that regulate neurotransmitter release, potentially influencing mood and cognitive functions.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study showed that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both bacterial and fungal strains.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Case Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their antitumor effects. The results indicated that certain derivatives showed enhanced activity against lung cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound. It was found to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Q & A
Q. What are the established synthetic routes for synthesizing 1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 5-aminopyrazole derivatives with dielectrophilic reagents (e.g., β-diketones or enaminones) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Piperidine ring attachment through alkylation or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
Key conditions : Use of catalysts like Pd(PPh₃)₄ for coupling reactions, K₂CO₃ as a base, and solvents such as 1,4-dioxane or DMF at 65–95°C .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between pyrimidine and phenyl rings) .
- HPLC : Ensures >95% purity, with C18 columns and acetonitrile/water gradients .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how are they assessed?
- Anticancer : Evaluated via MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- GABAB Receptor Modulation : Electrophysiology or cAMP assays in transfected HEK293 cells .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidine substitution step?
- Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency compared to Pd(PPh₃)₄ .
- Solvent effects : DMF enhances solubility of aromatic intermediates vs. THF .
- Temperature control : Maintaining 80–90°C reduces side reactions (e.g., dehalogenation) .
Example : A 68.5% yield was achieved using K₂CO₃ in 1,4-dioxane at 95°C .
Q. How do structural modifications influence bioactivity in SAR studies?
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Q. What strategies identify the compound’s molecular targets in complex biological systems?
Q. How is computational modeling applied to predict pharmacokinetic properties?
Q. What advanced analytical methods resolve purity challenges in scaled-up synthesis?
- Preparative HPLC : Gradient elution (MeOH:H₂O, 70:30) isolates >99% pure fractions .
- Chiral SFC : Resolves enantiomeric impurities for stereochemically complex intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
